MS2177 is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily classified as a small molecule drug candidate designed for specific biological targets. The compound's development is rooted in the need for effective treatments in various medical conditions, particularly those that involve complex biochemical pathways.
The compound MS2177 was developed through collaborative research efforts within pharmaceutical and academic institutions. It has been synthesized in laboratory settings, with initial studies focusing on its pharmacological properties and biological activities.
MS2177 belongs to a class of compounds known as inhibitors, which are designed to interfere with specific enzymes or receptors in biological systems. This classification is essential for understanding its mechanism of action and potential therapeutic applications.
The synthesis of MS2177 typically involves multi-step organic reactions, starting from readily available precursors. Key synthetic methods may include:
The synthesis process often requires precise control over reaction conditions such as temperature, pressure, and pH. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to monitor the progress of the synthesis and confirm the identity and purity of the final product.
The molecular structure of MS2177 is characterized by a specific arrangement of atoms that defines its chemical properties and biological activity. Detailed structural analysis typically involves:
The molecular formula, molecular weight, and other relevant structural data are crucial for understanding how MS2177 functions at a molecular level. For instance, knowing the precise connectivity of atoms helps in predicting reactivity and interaction patterns.
MS2177 undergoes various chemical reactions that are critical for its function as a drug candidate. These reactions may include:
Understanding these reactions involves studying kinetic parameters and reaction mechanisms. Techniques such as high-performance liquid chromatography may be used to analyze reaction products and determine rates.
The mechanism of action for MS2177 involves binding to specific targets within cells, such as enzymes or receptors. This binding inhibits their activity, leading to downstream effects that can alter cellular function.
Studies often utilize biochemical assays to quantify the inhibitory effects of MS2177 on its targets. Data from these assays provide insights into its potency and selectivity, which are critical for evaluating its therapeutic potential.
MS2177 exhibits distinct physical properties that influence its behavior in biological systems. These include:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are essential for understanding how MS2177 behaves under physiological conditions.
Relevant data from stability studies help predict shelf life and optimal storage conditions.
MS2177 has potential applications in various scientific fields, particularly in drug development for treating diseases such as cancer or metabolic disorders. Its ability to selectively inhibit specific biological pathways makes it a valuable candidate for further research.
SETD8 (also known as KMT5A) is the sole lysine methyltransferase responsible for monomethylating histone H4 lysine 20 (H4K20me1), a pivotal epigenetic mark governing chromatin compaction, transcriptional regulation, DNA damage response, and cell cycle progression [1] [3]. Dysregulation of SETD8 is implicated in oncogenesis through multiple mechanisms: methylation of p53 (at K382) promotes its degradation, suppressing apoptosis; methylation of proliferating cell nuclear antigen (PCNA, at K248) stabilizes this replication factor, driving uncontrolled proliferation; and elevated SETD8 expression correlates with metastasis in carcinomas by facilitating epithelial-mesenchymal transition [4] [10]. The enzyme’s dual substrate specificity (histonic and non-histonic targets) positions it as a high-value target for epigenetic drug discovery, particularly for cancers dependent on aberrant H4K20me1 dynamics [3] [9].
The co-crystal structure of SETD8 bound to MS2177 (PDB ID: 5T5G, resolution: 2.10 Å) provides the first atomic-resolution view of a small-molecule inhibitor occupying the substrate-binding cleft of SETD8 [1] [2] [6]. MS2177 (chemical name: 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-[5-(pyrrolidin-1-yl)pentyl]quinazolin-4-amine) engages the enzyme’s SET domain (residues 234–380) with a binding affinity (KD) of 1.3 μM, as validated by isothermal titration calorimetry (ITC) [1]. The quinazoline core inserts into the lysine-access channel, overlapping spatially with the H4K20 side chain in substrate-bound SETD8 (PDB: 1ZKK). Key structural features include:
Table 1: Structural Data for SETD8-M2177 Complex (PDB 5T5G)
Parameter | Value |
---|---|
PDB ID | 5T5G |
Resolution | 2.10 Å |
Space Group | P 32 2 1 |
Binding Affinity (KD) | 1.3 μM (ITC) |
IC50 (biochemical) | 1.9 μM (SPA assay) |
Competitive Substrate | H4 peptide (not SAM) |
MS2177 was engineered from the parent compound UNC0379 (IC50: 7.3 μM) through strategic addition of a 7-position ethylamino side chain [1] [3]. Structural comparisons reveal distinct binding modes:
The 5T5G structure elucidates precise interactions stabilizing MS2177 within SETD8’s catalytic pocket:
Table 2: Key Protein-Ligand Interactions in SETD8-M2177 Complex
Residue | Interaction Type | Ligand Atom/Group | Distance (Å) |
---|---|---|---|
Asn339 | H-bond (direct) | Ethylamino N-H | 2.8 |
Cys311 | H-bond (direct) | 4-position N-H | 3.0 |
Gly335 | H-bond (water-mediated) | Quinazoline N1 | 3.2 (via H₂O) |
Tyr314/375 | Hydrophobic | 2-pyrrolidine | ≤4.0 |
Phe294 | π-Stacking | Quinazoline ring | 3.8 |
MS2177 binding triggers significant allosteric rearrangements within the SET domain:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7